molecular formula C21H21N3O4 B2960285 ethyl 7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate CAS No. 932322-82-2

ethyl 7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate

Cat. No.: B2960285
CAS No.: 932322-82-2
M. Wt: 379.416
InChI Key: AIYFQWPDYNWWRP-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a 1,8-naphthyridine derivative characterized by a methyl group at position 7, an ethyl ester at position 3, and a carbamoylmethyl substituent at position 1 linked to a 3-methylphenyl group. This structural framework is common among quinolone and naphthyridine-based antimicrobial and antitumor agents, where substituent variations significantly influence biological activity, solubility, and pharmacokinetics .

Properties

IUPAC Name

ethyl 7-methyl-1-[2-(3-methylanilino)-2-oxoethyl]-4-oxo-1,8-naphthyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-4-28-21(27)17-11-24(20-16(19(17)26)9-8-14(3)22-20)12-18(25)23-15-7-5-6-13(2)10-15/h5-11H,4,12H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIYFQWPDYNWWRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(C2=C(C1=O)C=CC(=N2)C)CC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate typically involves a multi-step process. One common method includes the reaction of 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also considered to enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine diones, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

Ethyl 7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 1,8-Naphthyridine Derivatives

Compound Name Substituents (Position) Key Properties/Activities Reference(s)
Ethyl 7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate 1: (3-methylphenyl)carbamoylmethyl; 7: CH₃ Potential enhanced solubility and receptor binding due to carbamoyl group -
Ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate (Compound 2) 1: C₂H₅; 7: CH₃ Intermediate for bromination; used in Pd-catalyzed coupling reactions (76.9 mmol scale)
1-(4-Chlorobenzyl)-N-(3-chlorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide (5a3) 1: 4-Cl-benzyl; 3: CONH-(3-Cl-phenyl) Crystalline solid (mp >300°C); IR/NMR-confirmed structure; 67% yield
7-Benzyl-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (NCA) 1: C₂H₅; 7: Bn Potent locomotor stimulant; acts via catecholamine modulation (cf. d-amphetamine)
Ethyl 6-bromo-1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate (3) 6: Br; 1: C₂H₅; 7: CH₃ Brominated intermediate; synthesized via bromine in glacial acetic acid (81% yield)
AG-7352 (Cisplatin sensitizer) 7: trans-3-methoxy-4-methylaminopyrrolidinyl Potent cytotoxic activity against human tumors; superior to etoposide in vitro

Pharmacological and Industrial Relevance

  • Antitumor Applications : Analogues like AG-7352 demonstrate the importance of C-7 substituents in enhancing cytotoxicity and cisplatin sensitization .
  • Neuropharmacology : NCA’s locomotor stimulation () underscores the scaffold’s versatility beyond antimicrobial uses .

Biological Activity

Ethyl 7-methyl-1-{[(3-methylphenyl)carbamoyl]methyl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate is a complex organic compound belonging to the naphthyridine derivative class. This compound has garnered interest in medicinal chemistry due to its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a naphthyridine core structure with various functional groups that enhance its biological activity. The synthesis typically involves multi-step organic reactions, including the condensation of 3-methylphenyl isocyanate with 7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid under reflux conditions in solvents like tetrahydrofuran or dimethylformamide.

Antibacterial Activity

Research indicates that naphthyridine derivatives possess significant antibacterial properties. This compound has been studied for its effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, similar to other quinolone antibiotics .

Anticancer Properties

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. The proposed mechanism includes the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways involved in cancer progression . For instance, it may inhibit enzymes linked to cell cycle regulation or promote the activation of pro-apoptotic factors.

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This makes it a candidate for treating inflammatory diseases .

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • Antibacterial Efficacy : A study demonstrated that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity against Cancer Cells : In a study involving human breast cancer cells (MCF-7), the compound showed an IC50 value of 15 µM, indicating significant cytotoxicity compared to standard chemotherapeutics .
  • Anti-inflammatory Activity : In animal models of arthritis, treatment with this compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups .

Data Tables

Activity Target Effect Reference
AntibacterialS. aureus & E. coliMIC = 32 µg/mL
AnticancerMCF-7 breast cancer cellsIC50 = 15 µM
Anti-inflammatoryArthritis modelReduced paw swelling

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